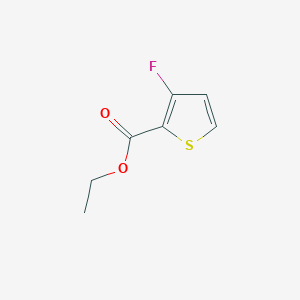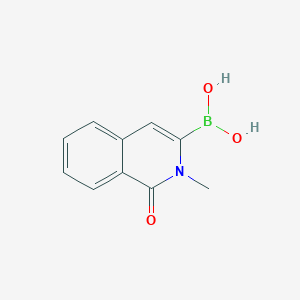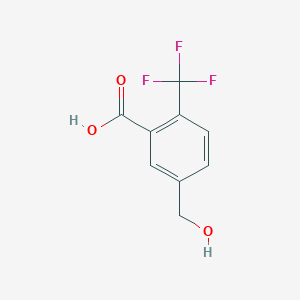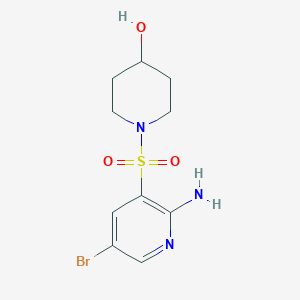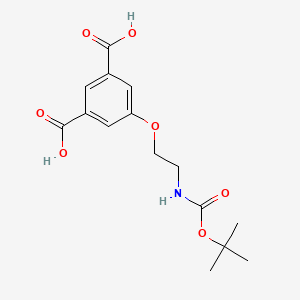
5-(2-((tert-Butoxycarbonyl)amino)ethoxy)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is an organic compound with the molecular formula C14H19NO7. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of di-tert-butyl dicarbonate with an amino acid derivative in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like dioxane at low temperatures to ensure the stability of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
Free Amine: Deprotection of the Boc group yields the free amine.
Amides: Reaction with primary amines forms amides, which are important intermediates in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid involves its ability to form stable amide bonds and participate in substitution reactions. The Boc-protected amino group provides stability during synthesis and can be selectively deprotected to yield the free amine, which can then interact with various molecular targets . The carboxylic acid group allows for the formation of amide bonds, which are crucial in peptide synthesis and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-serine methyl ester: This compound also features a Boc-protected amino group and is used in similar synthetic applications.
Pentanoic acid, 5-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-: Another compound with a Boc-protected amino group, used in organic synthesis.
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentynoic acid: A related compound used in the synthesis of complex molecules.
Uniqueness
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is unique due to its specific structure, which includes both a Boc-protected amino group and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the formation of amide bonds and the study of biochemical processes .
Eigenschaften
Molekularformel |
C15H19NO7 |
|---|---|
Molekulargewicht |
325.31 g/mol |
IUPAC-Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(21)16-4-5-22-11-7-9(12(17)18)6-10(8-11)13(19)20/h6-8H,4-5H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) |
InChI-Schlüssel |
YPDKMLJITFVFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


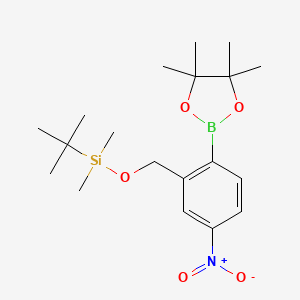
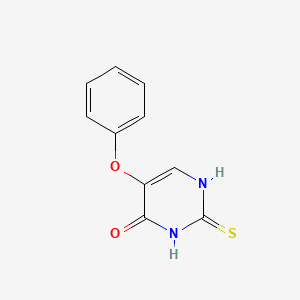
![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

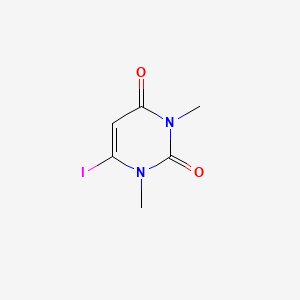
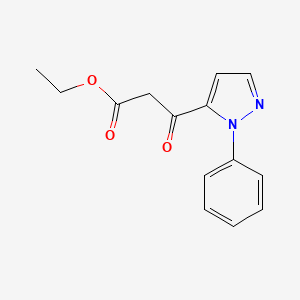
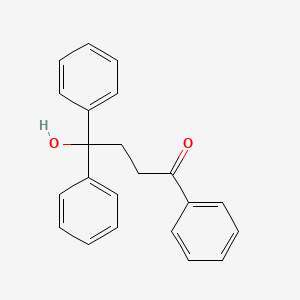
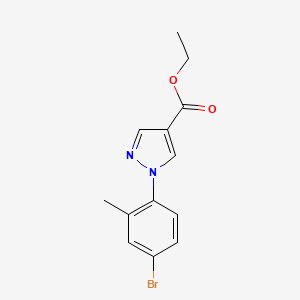
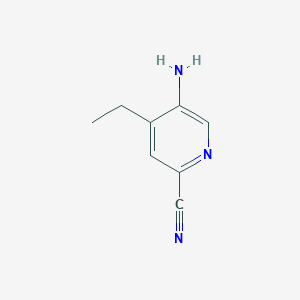
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
